molecular formula C21H24N4O4S B10982610 Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10982610
M. Wt: 428.5 g/mol
InChI Key: SSAMHOGQDOXUCQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a complex substituent at the 2-position of the thiazole core. This substituent comprises a phthalazine moiety substituted with a 2-methylpropyl group and a ketone at the 4-position, linked via an acetyl-amino bridge. The 5-position of the thiazole ring is esterified with an ethyl carboxylate group, while the 4-position retains a methyl group.

The compound’s synthesis likely follows a pathway analogous to other ethyl 4-methylthiazole-5-carboxylate derivatives, which involve coupling nitriles with ethyl 2-bromoacetoacetate to form thiazole intermediates, followed by hydrolysis and subsequent coupling with amines or other nucleophiles .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H24N4O4S/c1-5-29-20(28)18-13(4)22-21(30-18)23-17(26)10-16-14-8-6-7-9-15(14)19(27)25(24-16)11-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,22,23,26)

InChI Key

SSAMHOGQDOXUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the phthalazinone moiety can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The phthalazinone moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

Target Compound vs. Piperazine-Alanyl Derivative Position 2: The target’s phthalazine-acetyl group introduces a bicyclic aromatic system with a ketone, which may enhance π-π stacking interactions in biological targets. Position 4: Both compounds retain a methyl group, but lacks the electron-withdrawing effects of the phthalazine ketone, which could influence electronic distribution across the thiazole ring.

Target Compound vs. Trifluoromethyl-Methoxypropyl Derivative

  • Position 2 : The trifluoromethyl-methoxypropyl group in is highly electronegative, likely increasing metabolic stability and altering lipophilicity. The target’s phthalazine-acetyl group, being bulkier, may reduce membrane permeability but improve target specificity.
  • Position 4 : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound. This difference could modulate reactivity in nucleophilic substitution or redox reactions.

Hypothesized Pharmacological Implications

  • The phthalazine moiety in the target compound may confer selectivity for enzymes or receptors with aromatic binding pockets (e.g., kinases or phosphodiesterases). In contrast, the piperazine derivative could target neuroreceptors or transporters due to its amine-rich structure .

Biological Activity

Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and other biological activities.

Chemical Structure and Properties

The compound's structure includes a thiazole ring and a phthalazin moiety, which are known for their diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₃S, and it has a molecular weight of 366.43 g/mol. The presence of functional groups such as esters and amines contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated against various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells
A study assessed the compound's cytotoxic effects on MCF-7 breast cancer cells. The results indicated that the compound induced significant cell death through apoptosis. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptotic signaling pathways .

Table 1: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
Ethyl 4-methyl-2-(...)15Apoptosis via caspase activation
Control (Doxorubicin)10DNA intercalation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Other Biological Activities

In addition to anticancer and antimicrobial properties, ethyl 4-methyl-2-(...) has been investigated for its anti-inflammatory effects. Preliminary data indicate that it may inhibit pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

The biological activities of ethyl 4-methyl-2-(...) can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known to facilitate binding to various enzymes and receptors involved in cell signaling pathways associated with cancer proliferation and inflammation.

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